molecular formula C15H32O6S2 B14742062 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate CAS No. 5455-55-0

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate

Cat. No.: B14742062
CAS No.: 5455-55-0
M. Wt: 372.5 g/mol
InChI Key: QOURGJDTNCZVHX-UHFFFAOYSA-N
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Description

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate is a chemical compound with the molecular formula C15H32O6S2 It is known for its unique structure, which includes both butylsulfonyl and butane-1-sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate typically involves the reaction of butylsulfonyl chloride with 2-ethylbutyl alcohol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butylsulfonyl chloride+2-ethylbutyl alcohol2-[(Butylsulfonyl)oxy]methyl-2-ethylbutyl butane-1-sulfonate\text{Butylsulfonyl chloride} + \text{2-ethylbutyl alcohol} \rightarrow \text{this compound} Butylsulfonyl chloride+2-ethylbutyl alcohol→2-[(Butylsulfonyl)oxy]methyl-2-ethylbutyl butane-1-sulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Methylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
  • 2-{[(Ethylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate
  • 2-{[(Propylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate

Uniqueness

2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate is unique due to its specific butylsulfonyl and butane-1-sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.

Properties

CAS No.

5455-55-0

Molecular Formula

C15H32O6S2

Molecular Weight

372.5 g/mol

IUPAC Name

[2-(butylsulfonyloxymethyl)-2-ethylbutyl] butane-1-sulfonate

InChI

InChI=1S/C15H32O6S2/c1-5-9-11-22(16,17)20-13-15(7-3,8-4)14-21-23(18,19)12-10-6-2/h5-14H2,1-4H3

InChI Key

QOURGJDTNCZVHX-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)OCC(CC)(CC)COS(=O)(=O)CCCC

Origin of Product

United States

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